molecular formula C12H10N2O4 B579990 Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate CAS No. 73427-92-6

Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate

Cat. No.: B579990
CAS No.: 73427-92-6
M. Wt: 246.222
InChI Key: SMZUVBTVMMVLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate is a complex organic compound with significant applications in various fields of scientific research. It belongs to the indolizine family, which is known for its diverse biological activities and structural complexity. This compound is particularly noted for its role as an intermediate in the synthesis of camptothecin analogues, which are important in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate typically involves

Properties

IUPAC Name

methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3H-indolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-6-3-9-10(15)8(12(17)18-2)5-14(9)11(16)7(6)4-13/h3,15H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZUVBTVMMVLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CC(=C(C2=C1)O)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is the synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylic acid methyl ester important?

A1: This compound is a key intermediate in the total synthesis of camptothecins []. Camptothecins are a class of naturally occurring compounds with potent anti-cancer activity. Therefore, developing efficient synthetic routes to this intermediate is crucial for facilitating the production of camptothecins and their analogs for research and potential therapeutic applications.

Q2: What improvements were made to the synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylic acid methyl ester in the study?

A2: The researchers focused on optimizing the synthesis by controlling the addition rate of reagents and the overall reaction time, particularly during the preparation of ethyl acetopyruvate, a crucial precursor []. This optimization led to an increased yield of ethyl acetopyruvate. Additionally, they implemented a "one-pot procedure" for synthesizing the final compound from ethyl acetopyruvate. These modifications simplified the process, increased the overall yield from 31% to 42.5%, shortened the reaction time, and reduced reagent consumption [].

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